

Technical Support Center: Enhancing Coating Weather Resistance with Pigment Red 104

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Red 104*

Cat. No.: *B3228590*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Pigment Red 104 (Molybdate Orange) to improve the weather resistance of coatings.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 104 and why is it used in coatings?

Pigment Red 104, also known as Molybdate Orange or Chrome Vermilion, is an inorganic composite pigment made from lead molybdate, lead chromate, and often lead sulfate.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is valued for its brilliant orange-red color, high hiding power, strong tinting strength, and good solvent resistance.[\[1\]](#)[\[4\]](#) Historically, it has been widely used in industrial paints and coatings where high visibility and durability are required.[\[5\]](#)[\[6\]](#)

Q2: What are the primary limitations of Pigment Red 104 regarding weather resistance?

While offering good initial performance, Pigment Red 104's weather resistance can be moderate and is highly dependent on the specific grade and formulation.[\[5\]](#)[\[6\]](#) Key limitations include:

- Lightfastness: The pigment's resistance to color degradation upon light exposure can vary, with some sources rating it as moderate (3-5 on a scale of 1-8).[\[5\]](#) The crystal form can change, leading to color shifts.

- Chemical Resistance: It has moderate resistance to acids and alkalis.[1]
- Environmental and Health Concerns: Due to its lead and hexavalent chromium content, its use is heavily restricted in many regions.[5][6] Many applications have shifted to less toxic organic pigment alternatives.[4][7]

Q3: How can the weather and heat stability of Pigment Red 104 be improved?

The stability of Molybdate Orange pigments can be significantly enhanced through surface treatments. Coating the pigment particles with inert materials like silica, alumina, metal oxides, or phosphates improves resistance to light, weathering, heat, and sulfur dioxide.[2][6][8] Highly stabilized grades show excellent lightfastness and improved heat stability.[9]

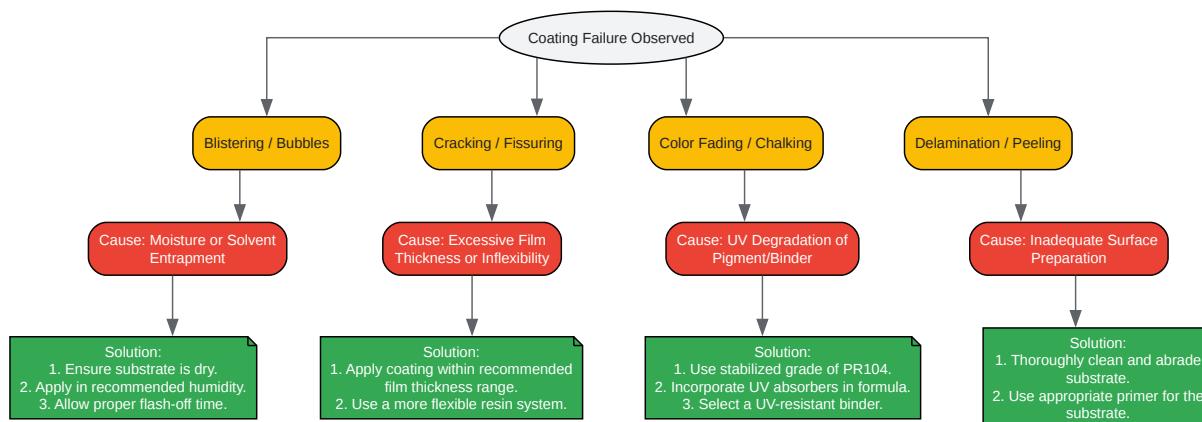
Q4: My coating with Pigment Red 104 is showing premature color fading. What are the potential causes?

Premature color fading is primarily caused by the degradation of the pigment and resin system due to ultraviolet (UV) radiation.[10] Several factors can contribute:

- UV Exposure: Insufficient UV protection in the binder system.
- Pigment Grade: Using a non-stabilized or lower-grade Pigment Red 104.
- Dispersion Issues: Poor dispersion of the pigment can lead to inconsistent performance.[11]
- Environmental Factors: High temperatures and humidity can accelerate degradation.[11][12]

Q5: The coating surface is developing a powdery residue (chalking). How can I prevent this?

Chalking is the degradation of the coating's resin system at the surface, which exposes pigment particles as a fine powder.[10] This is often caused by UV radiation and moisture. To prevent this:


- Select a Durable Resin: Use a high-quality, weather-resistant binder system.
- Use Stabilized Pigments: Encapsulated or surface-treated Pigment Red 104 grades offer better protection to the surrounding resin.[8][13]

- Optimize Pigment Volume Concentration (PVC): An excessively high PVC can leave resin insufficiently protected, leading to chalking.

Troubleshooting Guide

This guide addresses common coating failures encountered during and after application.

Coating Failure Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for common coating failures.

Quantitative Data

Table 1: Physical and Fastness Properties of Pigment Red 104

Property	Value/Rating	Source(s)
Physical Properties		
Density (g/cm ³)	5.41 - 6.34	[5]
Oil Absorption (g/100g)	18 - 22	[5][13]
pH Value	6 - 8	[5]
Fastness Properties		
Heat Resistance (°C)	180 - 210	[4][5]
Lightfastness (Full Shade)	4 - 5 (Scale: 1-8)	[5]
Lightfastness (Reduced Tint)	3 - 4 (Scale: 1-8)	[5]
Weather Resistance	3 (Scale: 1-5)	[5]
Acid Resistance	3 (Scale: 1-5)	[5]
Alkali Resistance	3 (Scale: 1-5)	[5]

Note: Fastness properties can vary significantly based on the specific pigment grade, formulation, and surface treatments.[6]

Experimental Protocols

Protocol: Accelerated Weathering Test for Coatings

This protocol outlines a general procedure for evaluating the weather resistance of coatings containing Pigment Red 104 using an accelerated weathering chamber (e.g., QUV or Xenon Arc). The goal is to simulate long-term outdoor exposure in a shortened timeframe.[12]

1. Panel Preparation:

- Substrate: Select appropriate test panels (e.g., steel, aluminum) based on the coating's intended application.
- Surface Preparation: Prepare all panels uniformly according to industry standards (e.g., cleaning, abrasion) to ensure consistent adhesion.

- Coating Application: Apply the coating formulation containing Pigment Red 104 to the test panels at a controlled and consistent film thickness. Also, prepare panels with a benchmark/control formulation for comparison.
- Curing: Cure the coated panels as specified by the formulation's requirements (e.g., air dry, bake). Allow for a full cure (typically 7 days) before starting the exposure test.

2. Initial Property Measurement (Pre-Exposure):

- Color Measurement: Use a spectrophotometer to measure the initial color coordinates (e.g., CIELAB Lab*) of each panel. This is the baseline for calculating color change (ΔE).[\[10\]](#)
- Gloss Measurement: Use a gloss meter to record the initial gloss at a specified angle (e.g., 60°).
- Visual Assessment: Photograph the panels and document any initial defects.

3. Accelerated Weathering Exposure:

- Apparatus: Use an accelerated weathering tester. UVA-340 lamps are often recommended as they provide a good simulation of sunlight in the critical short-wave UV region.[\[10\]](#) A Xenon Arc tester with appropriate filters is another common option.[\[12\]](#)[\[14\]](#)
- Exposure Cycle: Program a cyclic exposure test that simulates real-world conditions. A typical cycle includes alternating periods of UV light exposure and moisture (condensation or water spray) at controlled temperatures. An example cycle could be: 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
- Duration: The total exposure time will depend on the coating's expected durability, but tests often run for hundreds or thousands of hours.[\[12\]](#)[\[15\]](#)

4. Periodic Evaluation:


- At predetermined intervals (e.g., every 250, 500, 1000 hours), remove the panels for evaluation.

- Color and Gloss: Remeasure the color and gloss and calculate the change (ΔE and % gloss retention) from the initial values.
- Chalking Assessment: Evaluate the degree of chalking according to a standard test method like ASTM D4214.[10] This involves rubbing the surface with a soft fabric and rating the amount of pigment transfer on a scale of 10 (no chalking) to 1 (severe chalking).[10]
- Visual Inspection: Inspect for other signs of failure such as cracking, blistering, or delamination.

5. Data Analysis and Reporting:

- Plot the changes in color (ΔE), gloss retention, and chalk rating as a function of exposure time.
- Compare the performance of the test formulation against the control.
- Summarize the findings in a report, including all test parameters, measurements, and visual observations.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for an accelerated weathering experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 2. C.I. Pigment Red 104 | CrMoO₁₂Pb₃S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. imoa.info [imoa.info]
- 4. Best Hermcol® Molybdate Red (Pigment Red 104) Manufacturer and Factory | Hermeta [hermetachem.com]
- 5. DuraPaint® 6504L Pigment Red 104 | Fineland Chem [finelandchem.com]
- 6. C.I. Pigment Red 104 | 12656-85-8 | Benchchem [benchchem.com]
- 7. Best OEM Customized Pigment With Weather Resistance - Hermcol® Molybdate Red(Pigment Red 104) Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 8. US3942998A - Molybdate orange pigment with improved thermal stability - Google Patents [patents.google.com]
- 9. specialchem.com [specialchem.com]
- 10. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 11. What are the color matching methods with Pigment Red 104? - Blog [pigment-dye.com]
- 12. docs.paint.org [docs.paint.org]
- 13. naturalpigments.com [naturalpigments.com]
- 14. q-lab.com [q-lab.com]
- 15. fp-pigments.com [fp-pigments.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Coating Weather Resistance with Pigment Red 104]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3228590#improving-the-weather-resistance-of-coatings-with-pigment-red-104>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com